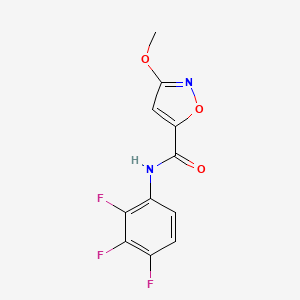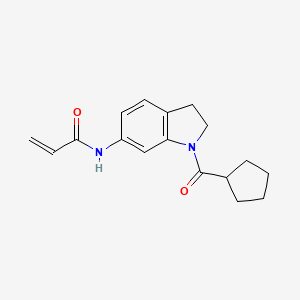![molecular formula C26H31NO4 B2416223 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid CAS No. 1694359-63-1](/img/structure/B2416223.png)
5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a synthetic organic compound with the molecular formula C26H31NO4 and a molecular weight of 421.54 g/mol . This compound is characterized by the presence of a cyclohexyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a pentanoic acid backbone. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves the following steps:
Formation of the Fmoc-protected amino acid: The initial step involves the protection of the amino group of 5-aminopentanoic acid with the Fmoc group.
Cyclohexyl group introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Cyclohexyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors, particularly in the development of enzyme inhibitors and receptor antagonists.
Bioconjugation: It is employed in bioconjugation techniques to link peptides to various biomolecules, enhancing their stability and bioavailability.
Material Science: The compound is used in the synthesis of peptide-based materials for applications in nanotechnology and biomaterials.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions . The cyclohexyl group provides steric hindrance, enhancing the stability of the compound during synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-5-aminopentanoic acid: Similar in structure but lacks the cyclohexyl group.
Fmoc-4-aminobutyric acid: Similar protecting group but with a shorter carbon chain.
Fmoc-6-aminocaproic acid: Similar protecting group but with a longer carbon chain.
Uniqueness
5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is unique due to the presence of the cyclohexyl group, which provides additional steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and peptide-based drugs .
Properties
IUPAC Name |
5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEZGSBWPFQVLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)

![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)
![[4-(4-Aminophenyl)oxan-4-yl]methanol](/img/structure/B2416148.png)







![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)
![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)
